Comparative Ion Channel Selectivity: Peimine Exhibits Dual Nav1.7/Kv1.3 Blockade vs. Peiminine's Selective Nav1.7 Inhibition
Peimine demonstrates a broader ion channel inhibition profile than its close analog, peiminine. Using patch-clamp electrophysiology on HEK293 cells, peimine was shown to not only block the voltage-gated sodium channel Nav1.7 but also exhibit preferential inhibition of the voltage-gated potassium channel Kv1.3 [1]. This dual blockade is a key differentiator, as peiminine is primarily characterized by its activity on Nav1.7 and hERG channels, without the same prominent Kv1.3 effect . This difference in ion channel selectivity could translate to distinct effects on cellular excitability and immune cell function.
| Evidence Dimension | Ion Channel Selectivity |
|---|---|
| Target Compound Data | Dual inhibition of Nav1.7 and preferential inhibition of Kv1.3 |
| Comparator Or Baseline | Peiminine (Nav1.7 and hERG inhibition) |
| Quantified Difference | Peimine shows preferential Kv1.3 block, a target not prominently associated with peiminine. |
| Conditions | Patch-clamp on ion channels stably expressed in HEK293 cell lines (Peimine); vendor-reported IC50 values for Peiminine |
Why This Matters
This differentiates peimine as a tool for studying combined Nav1.7/Kv1.3 modulation, relevant to pain and T-cell mediated inflammation, distinct from the Nav1.7/hERG profile of peiminine.
- [1] Xu J, et al. Peimine, a main active ingredient of Fritillaria, exhibits anti-inflammatory and pain suppression properties at the cellular level. Fitoterapia. 2016;111:42-49. View Source
